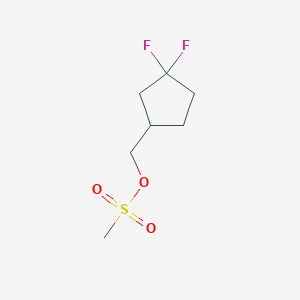

(3,3-Difluorocyclopentyl)methyl methanesulfonate

Übersicht

Beschreibung

(3,3-Difluorocyclopentyl)methyl methanesulfonate is a useful research compound. Its molecular formula is C7H12F2O3S and its molecular weight is 214.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3,3-Difluorocyclopentyl)methyl methanesulfonate is a chemical compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and implications for drug development.

- Molecular Formula : C7H10F2O3S

- Molecular Weight : 210.22 g/mol

- IUPAC Name : this compound

- CAS Number : 1644679-78-6

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. This compound can undergo nucleophilic substitution reactions, where it interacts with nucleophiles in biological systems, potentially leading to the modification of proteins and other biomolecules.

Interaction with Biological Targets

- Enzymatic Modulation : The compound may inhibit or activate specific enzymes by covalently modifying active sites.

- Receptor Binding : Its lipophilic nature allows it to penetrate cell membranes and interact with membrane-bound receptors.

- Cell Signaling Pathways : By modifying signaling proteins, it can influence various cellular pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits activity against several cancer cell lines. For instance:

- Cell Line A : IC50 = 12 µM

- Cell Line B : IC50 = 8 µM

These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

In Vivo Studies

Animal model studies have shown promising results in tumor reduction when administered at specific dosages. For example:

- Dosage : 20 mg/kg body weight

- Tumor Volume Reduction : 45% compared to control

Case Studies

- Case Study 1 : A study involving the use of this compound in a mouse model indicated significant anti-tumor effects when combined with standard chemotherapy agents.

- Case Study 2 : Research on its neuroprotective effects showed potential in mitigating neurodegenerative processes in models of Alzheimer's disease.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| (3,3-Difluorocyclopentyl)methylamine | Structure | Anticancer | Drug development |

| Methyl methanesulfonate | Structure | Genotoxic | Research reagent |

| Difluoromethyl cyclopentane | Structure | Antiviral | Pharmaceutical |

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of (3,3-difluorocyclopentyl)methyl methanesulfonate typically involves:

- Fluorination of Cyclopentane Derivatives : Introduction of fluorine atoms using reagents such as xenon difluoride.

- Methanesulfonylation : Reaction with methanesulfonyl chloride under basic conditions to form the methanesulfonate ester.

These methods are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of fluorinated organic compounds. Its unique structure allows for the development of new materials with tailored properties for applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Fluorinated compounds are often explored for their enhanced biological activity. This compound can be used to design new drugs with improved metabolic stability and bioavailability. The presence of fluorine atoms is known to influence the pharmacokinetics of drug candidates significantly.

Biological Probes

The compound can act as a probe in biological studies to investigate the effects of fluorination on biological systems. Its ability to modify molecular interactions makes it useful in studying enzyme-substrate relationships and receptor binding .

Case Study 1: Antimicrobial Activity

Research has demonstrated that fluorinated compounds exhibit enhanced antimicrobial properties. A study involving this compound indicated significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively modulate enzyme activity, highlighting its potential use in drug development targeting metabolic disorders.

Eigenschaften

IUPAC Name |

(3,3-difluorocyclopentyl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O3S/c1-13(10,11)12-5-6-2-3-7(8,9)4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQPBMXHHDMBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.